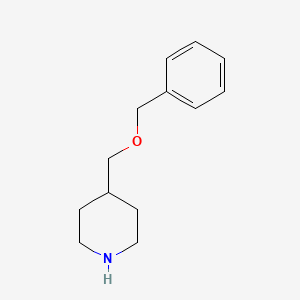

4-Benzyloxymethyl-piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzyloxymethyl-piperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives are of significant interest in pharmaceutical research due to their presence in various bioactive molecules and potential therapeutic agents.

Vorbereitungsmethoden

The synthesis of 4-Benzyloxymethyl-piperidine typically involves the formation of the piperidine ring followed by functionalization at various positions on the ring. One common method includes the cyclization of imines and palladium-catalyzed cross-coupling reactions . Additionally, the synthesis of 1-benzyl-4-chloromethylpiperidine serves as a building block for further pharmaceutical development .

Industrial production methods often involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. For instance, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Analyse Chemischer Reaktionen

4-Benzyloxymethyl-piperidine can undergo a variety of chemical reactions, which are essential for its functionalization and the development of pharmacologically active compounds. Some common reactions include:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions with halides can introduce various functional groups onto the piperidine ring.

These reactions are critical for the synthesis of compounds with desired biological activities. For example, the reaction of 1-benzyl-4-chloromethylpiperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Benzyloxymethyl-piperidine has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In pharmacological research, derivatives of this compound have been investigated for their potential therapeutic applications. For instance, N-benzyl-piperidinyl-aryl-acylhydrazone derivatives were synthesized and evaluated for their multi-target activities related to Alzheimer’s disease.

In organic synthesis, this compound serves as a valuable intermediate for the preparation of various bioactive molecules. Its ability to undergo multiple functionalization reactions makes it a versatile building block in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 4-Benzyloxymethyl-piperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission.

Vergleich Mit ähnlichen Verbindungen

4-Benzyloxymethyl-piperidine can be compared with other similar compounds in the piperidine family, such as:

1-Benzyl-4-chloromethylpiperidine: Used as a building block for further pharmaceutical development.

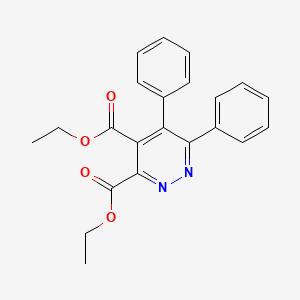

N-Substituted piperidine-4-(benzylidene-4-carboxylic acids): Synthesized through cyclization of imines and palladium-catalyzed cross-coupling reactions.

The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical reactions and applications in various fields of research.

Eigenschaften

IUPAC Name |

4-(phenylmethoxymethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOELBQXHXWNGLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Q1: What is the mechanism of action of these 4-Benzyloxymethyl-piperidine derivatives in addressing conditions like emesis, depression, anxiety, and cough?

A: The provided research focuses on this compound derivatives designed to act as antagonists of the Neurokinin-1 (NK1) receptor [, ]. While the exact interaction mechanism isn't detailed in these abstracts, these compounds likely bind to the NK1 receptor, preventing its natural ligand, Substance P, from binding. This blockage disrupts the downstream signaling cascade usually triggered by Substance P. Given that Substance P is implicated in various physiological processes, including pain transmission, inflammation, mood regulation, and emesis, blocking its action through NK1 receptor antagonism is a potential therapeutic strategy for conditions like emesis, depression, anxiety, and cough [, ].

A: The provided research highlights the Structure-Activity Relationship (SAR) by exploring modifications on the core this compound structure [, ]. The chemical formula (I) in the research papers details various substituents (Ar1, Ar2, X1, R1-R6, etc.) that can be altered on this core structure. These modifications likely influence the molecule's binding affinity to the NK1 receptor, its ability to cross the blood-brain barrier (relevant for central nervous system effects), and its overall pharmacokinetic properties. Exploring these structural modifications helps researchers understand which molecular features are crucial for potent and selective NK1 receptor antagonism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)